![molecular formula C7H14NP B14397063 1-Aza-5-phosphabicyclo[3.3.1]nonane CAS No. 89377-04-8](/img/structure/B14397063.png)
1-Aza-5-phosphabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aza-5-phosphabicyclo[3.3.1]nonane is a unique bicyclic compound that features both nitrogen and phosphorus atoms within its structure. This compound is known for its stability and versatility, making it a valuable ligand in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aza-5-phosphabicyclo[3.3.1]nonane can be synthesized through a series of steps involving the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphine with an amine in the presence of a catalyst to form the bicyclic structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Aza-5-phosphabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The nitrogen and phosphorus atoms can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like lithium aluminum hydride are often employed.
Substitution: Halogenated compounds and other electrophiles are typical reagents used in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Aza-5-phosphabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Aza-5-phosphabicyclo[3.3.1]nonane exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
- 1,3,7-Triaza-5-phosphabicyclo[3.3.1]nonane
- 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane
- 1,3,5-Triaza-7-phosphaadamantane
Uniqueness: 1-Aza-5-phosphabicyclo[3.3.1]nonane is unique due to its specific bicyclic structure, which imparts stability and reactivity. Its ability to form stable complexes with a variety of metal ions makes it particularly valuable in catalysis and industrial applications .
Properties
CAS No. |
89377-04-8 |
|---|---|
Molecular Formula |
C7H14NP |
Molecular Weight |
143.17 g/mol |
IUPAC Name |
1-aza-5-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H14NP/c1-3-8-4-2-6-9(5-1)7-8/h1-7H2 |
InChI Key |
OATLWSSRGBEAKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCCP(C1)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione](/img/structure/B14396982.png)
silane](/img/structure/B14396995.png)
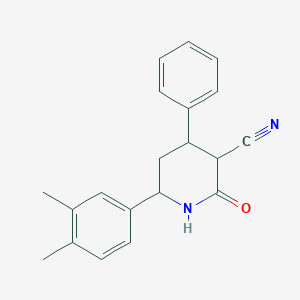
![N-Butyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14397010.png)
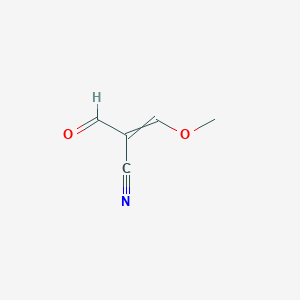
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B14397013.png)
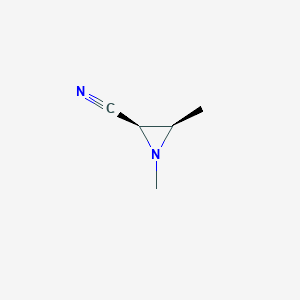
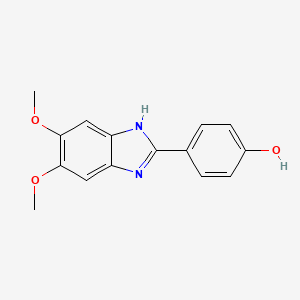
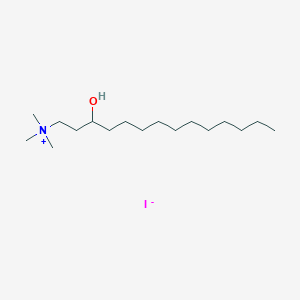
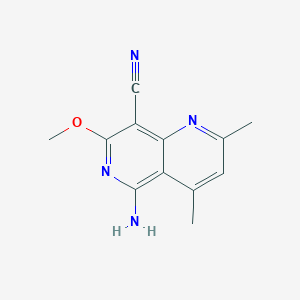
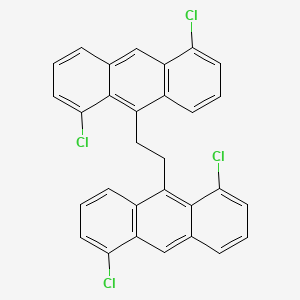
![6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride](/img/structure/B14397053.png)
![3-methyl-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14397065.png)

